2-Tert-butyl-9,10-bis(2-methylphenyl)anthracene
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Overview
Description
2-Tert-butyl-9,10-bis(2-methylphenyl)anthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is known for its unique structural properties, which include a tert-butyl group at the 2-position and two methylphenyl groups at the 9 and 10 positions. These structural modifications impart distinct electronic and photophysical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
The synthesis of 2-tert-butyl-9,10-bis(2-methylphenyl)anthracene typically involves multi-step organic reactions One common synthetic route includes the Friedel-Crafts alkylation of anthracene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chlorideThe reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the final product .
Chemical Reactions Analysis
2-Tert-butyl-9,10-bis(2-methylphenyl)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced anthracene derivatives.
Scientific Research Applications
2-Tert-butyl-9,10-bis(2-methylphenyl)anthracene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s fluorescence properties make it useful in biological imaging and as a fluorescent probe.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism by which 2-tert-butyl-9,10-bis(2-methylphenyl)anthracene exerts its effects is primarily related to its electronic structure. The presence of the tert-butyl and methylphenyl groups influences the compound’s electron distribution, enhancing its ability to participate in photophysical processes. The molecular targets and pathways involved include interactions with light and other electromagnetic radiation, leading to fluorescence and other photophysical phenomena .
Comparison with Similar Compounds
2-Tert-butyl-9,10-bis(2-methylphenyl)anthracene can be compared with other anthracene derivatives such as:
- 2-tert-butyl-9,10-bis(2-biphenyl)anthracene
- 2-tert-butyl-9,10-bis(2-naphthyl)phenyl)anthracene These compounds share similar structural features but differ in the nature of the substituents at the 9 and 10 positions. The unique combination of tert-butyl and methylphenyl groups in this compound imparts distinct electronic and photophysical properties, making it particularly suitable for specific applications in OLEDs and other optoelectronic devices.
Properties
CAS No. |
920979-26-6 |
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Molecular Formula |
C32H30 |
Molecular Weight |
414.6 g/mol |
IUPAC Name |
2-tert-butyl-9,10-bis(2-methylphenyl)anthracene |
InChI |
InChI=1S/C32H30/c1-21-12-6-8-14-24(21)30-26-16-10-11-17-27(26)31(25-15-9-7-13-22(25)2)29-20-23(32(3,4)5)18-19-28(29)30/h6-20H,1-5H3 |
InChI Key |
QWBGFKMBIJVLMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=C3C=CC(=CC3=C(C4=CC=CC=C42)C5=CC=CC=C5C)C(C)(C)C |
Origin of Product |
United States |
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